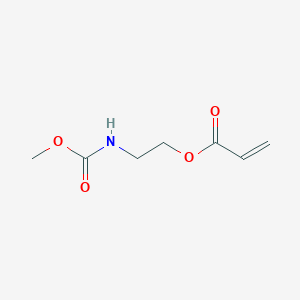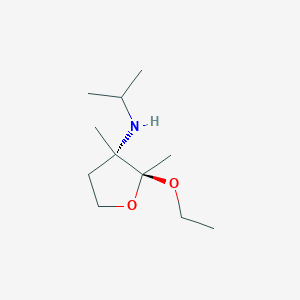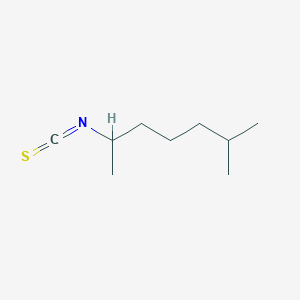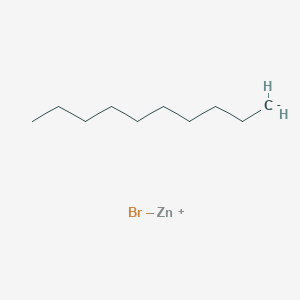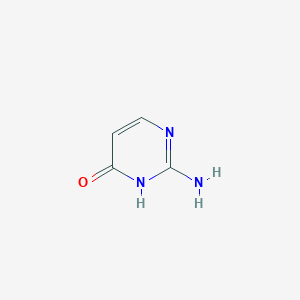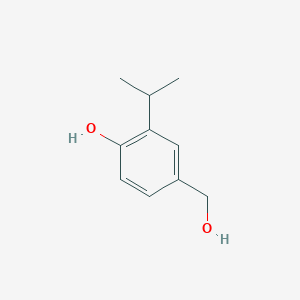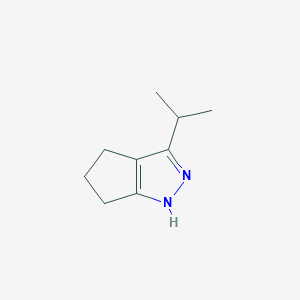
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopentane ring fused to the pyrazole ring, with an isopropyl group attached to the third carbon of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentane ring, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentapyrazole: A simpler analog without the isopropyl group.
Dihydropyrazole: A reduced form of pyrazole with different hydrogenation levels.
Substituted Pyrazoles: Pyrazoles with various substituents such as methyl, ethyl, or phenyl groups.
Uniqueness
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is unique due to its specific structural features, including the fused cyclopentane ring and the isopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
172479-45-7 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-propan-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
DYFLISXMSYEFEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NNC2=C1CCC2 |
SMILES canónico |
CC(C)C1=NNC2=C1CCC2 |
Sinónimos |
Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)


